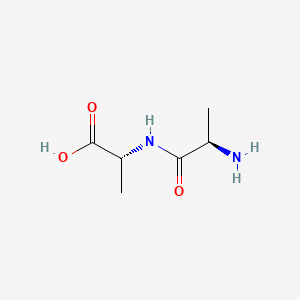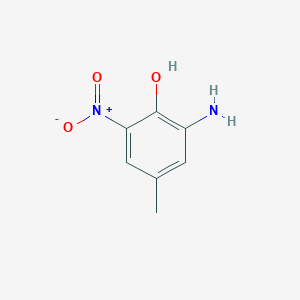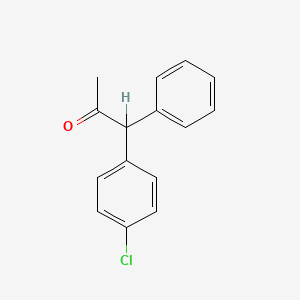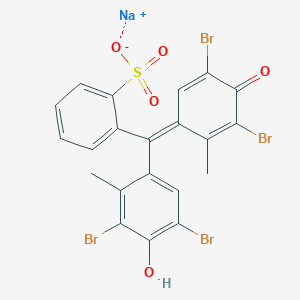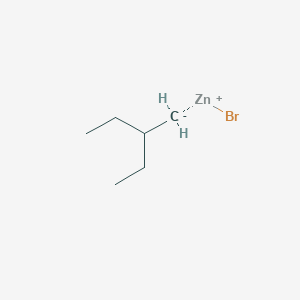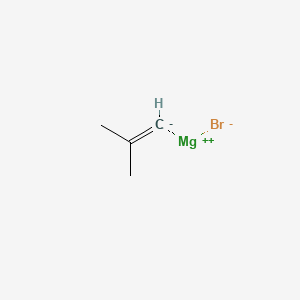
Lathyrol
説明
Lathyrol is a natural compound that originates from botanical sources and is used in studying cancer . It is a bona fide natural compound with a molecular formula of C20H30O4 and a molecular weight of 334.45 . It is a diterpenoid, which is a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .
Synthesis Analysis
Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It has been used as a framework to design and synthesize a series of proteolysis targeting chimeras . A total of 15 derivatives were obtained . In another study, three series of lathyrane diterpenoid hybrids were designed and synthesized, where the lathyrane diterpenoid skeleton was hybridized with other anti-inflammatory pharmacophores .
Molecular Structure Analysis
Lathyrol has a highly oxygenated tricyclic system . Its structural diversity mainly arises from the modifications (redox, etherification, or esterification) of the 3, 5, and 11-membered rings .
Chemical Reactions Analysis
Lathyrol has been used as a core scaffold to design and synthesize a series of proteolysis targeting chimeras . These compounds showed more potent anti-inflammatory activity in RAW264.7 cells than the corresponding parent compounds .
Physical And Chemical Properties Analysis
It has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
科学的研究の応用
Lathyrol: A Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: Lathyrol has shown promise in anticancer research, particularly in the treatment of lung cancer. Studies have demonstrated that Lathyrol derivatives can induce intracellular reactive oxygen species (ROS) levels in A549 lung cancer cells, leading to potential anticancer effects . Further research has explored its ability to inhibit the invasion and incidence of epithelial-mesenchymal transition (EMT) in renal cell carcinoma (RCC) mice, suggesting a role in reducing cancer progression .
Anti-Inflammatory Potential: The anti-inflammatory properties of Lathyrol have been highlighted through its role as a core scaffold structure in lathyrane diterpenoids. Research has focused on synthesizing Lathyrol proteolysis targeting chimeras (PROTACs) to evaluate their anti-inflammatory activities, showing significant potential in this field .
Pharmacological Potential: Lathyrol’s pharmacological potential extends beyond its anticancer and anti-inflammatory applications. It has been recognized for its ability to modulate multidrug resistance (MDR), cytotoxicity against various cancer cell lines, and potential clinical applications in preventing or treating different types of diseases .
作用機序
Target of Action
Lathyrol, a core scaffold structure of many lathyrane diterpenoids, has been found to primarily target proteins such as the androgen receptor (AR) and sphingosine kinase 2 (SPHK2) in renal cell carcinoma (RCC) mice . It also targets the SERCA2 protein, which plays a crucial role in regulating calcium levels within cells .
Mode of Action
Lathyrol interacts with its targets in a unique way. For instance, it affects the expression of AR and SPHK2 in RCC mice, which in turn influences the invasion and incidence of epithelial-mesenchymal transition (EMT) . Lathyrol also targets SERCA2, leading to a significant upregulation of calcium levels within cells .
Biochemical Pathways
Lathyrol’s action on its targets influences several biochemical pathways. For instance, it is related to activating the Keap1/Nrf2 pathway . It also inhibits the expression of NF-κB, blocks the nuclear translocation of NF-κB, and activates autophagy in LPS-induced RAW264.7 cells .
Pharmacokinetics
The ADME properties of a compound like Lathyrol would be crucial in determining its therapeutic potential .
Result of Action
The molecular and cellular effects of Lathyrol’s action are quite significant. It has been found to inhibit the proliferation of RCC xenografts, reduce the protein expression levels of AR, CYP17A1, SPHK2, PARP1, E-cadherin, and ZO-1 in tumor tissues, and promote the protein expression levels of N-cadherin, β-catenin, vimentin, and α-SMA .
特性
IUPAC Name |
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8-/t12-,13-,14+,15-,16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBITTRHSROXCY-ZVOALYMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6443057 | |
CAS RN |
34420-19-4 | |
| Record name | Lathyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is lathyrol and where is it found?
A1: Lathyrol is a natural diterpenoid molecule primarily found in Semen Euphorbiae, also known as Caper spurge (Euphorbia lathyris L.) seed oil. It is considered a major component of this traditional Chinese medicine. [, , , ]
Q2: What is the structure of lathyrol and are there any notable structural features?
A3: Lathyrol is a macrocyclic diterpene. Structurally, it possesses an exomethylene group that exhibits flipping around the mean plane of the macrocycle. This flipping can lead to puzzling differences in NMR data between lathyrol and its esters. []
Q3: Have any lathyrol derivatives been synthesized and what are their potential applications?
A4: Yes, numerous lathyrol derivatives have been synthesized. Modifications often involve the hydroxyl groups at C-3, C-5, or C-15, leading to the creation of acylates and epoxides. [] These derivatives have shown promise in various areas, including:
- Anticancer activity: Some derivatives exhibit greater potency against cancer cells than lathyrol itself. [, ]
- Chemoreversal agents: Certain derivatives display stronger chemoreversal ability than verapamil, a known P-glycoprotein inhibitor, making them potentially useful for overcoming multidrug resistance in cancer treatment. []
- Anti-inflammatory activity: Lathyrol-based PROTACs (proteolysis targeting chimeras) have shown promising anti-inflammatory effects, potentially by targeting MAFF protein and activating the Keap1/Nrf2 pathway. []
Q4: What analytical techniques are used to study lathyrol and its derivatives?
A4: A variety of analytical techniques are employed for the characterization and quantification of lathyrol and its derivatives, including:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS), this technique allows separation and identification of individual lathyrol esters in complex mixtures like Euphorbia lathyris seed oil. []
- Nuclear Magnetic Resonance (NMR): This technique is crucial for structural elucidation and understanding the dynamic behavior of lathyrol and its derivatives. [, ]
- Mass Spectrometry (MS): Used for identifying metabolites of lathyrol derivatives in cell culture studies, providing insights into their metabolism. []
- Molecular Docking Studies: This computational approach helps predict the binding interactions between lathyrol and target proteins like STAT3. []
Q5: What is the structure-activity relationship (SAR) of lathyrol derivatives?
A5: SAR studies are crucial for understanding how specific structural modifications impact the biological activity of lathyrol derivatives. For instance:
- Acylation and epoxidation: Introducing acyl groups or epoxides at specific positions can significantly alter a derivative's chemoreversal ability against multidrug resistance. []
- Hydrophobic interactions and hydrogen bonds: These interactions within the binding site of target proteins, like P-glycoprotein, play a vital role in determining the MDR reversal potency of lathyrol derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



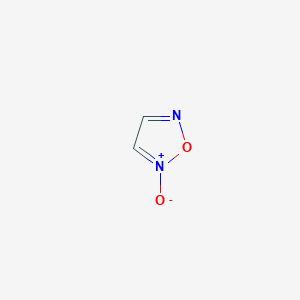


![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
